![molecular formula C17H26N2OS B12302189 (R)-N-((S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12302189.png)
(R)-N-((S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-((S)-1,3-Dihydrospiro[indene-2,4’-piperidin]-1-yl)-2-methylpropane-2-sulfinamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1,3-Dihydrospiro[indene-2,4’-piperidin]-1-yl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, followed by the introduction of the sulfinamide group. Common synthetic routes may involve:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving an indene derivative and a piperidine derivative under acidic or basic conditions.
Introduction of the Sulfinamide Group: This step often involves the reaction of the spirocyclic intermediate with a sulfinylating agent, such as a sulfinyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
®-N-((S)-1,3-Dihydrospiro[indene-2,4’-piperidin]-1-yl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of spirocyclic compounds.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical properties.
Biology: It can be used as a probe to study biological pathways and interactions involving sulfinamide groups.
Mecanismo De Acción
The mechanism of action of ®-N-((S)-1,3-Dihydrospiro[indene-2,4’-piperidin]-1-yl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target. The sulfinamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Spirocyclic Compounds: Compounds with similar spirocyclic structures, such as spirooxindoles and spirotetrahydroquinolines.
Sulfinamide Compounds: Other sulfinamide-containing compounds, such as sulfinamide-based inhibitors and sulfinamide-functionalized ligands.
Uniqueness
®-N-((S)-1,3-Dihydrospiro[indene-2,4’-piperidin]-1-yl)-2-methylpropane-2-sulfinamide is unique due to its combination of a spirocyclic core and a sulfinamide group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H26N2OS |
|---|---|
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
2-methyl-N-[(1S)-spiro[1,3-dihydroindene-2,4'-piperidine]-1-yl]propane-2-sulfinamide |
InChI |
InChI=1S/C17H26N2OS/c1-16(2,3)21(20)19-15-14-7-5-4-6-13(14)12-17(15)8-10-18-11-9-17/h4-7,15,18-19H,8-12H2,1-3H3/t15-,21?/m1/s1 |
Clave InChI |
WJMSINQARSIDBW-RBFZIWAESA-N |
SMILES isomérico |
CC(C)(C)S(=O)N[C@@H]1C2=CC=CC=C2CC13CCNCC3 |
SMILES canónico |
CC(C)(C)S(=O)NC1C2=CC=CC=C2CC13CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)

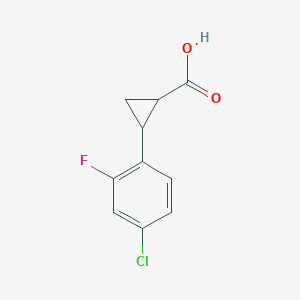

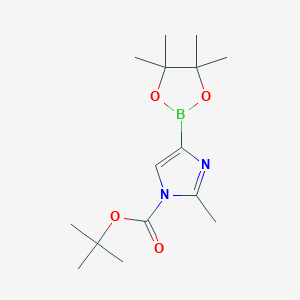


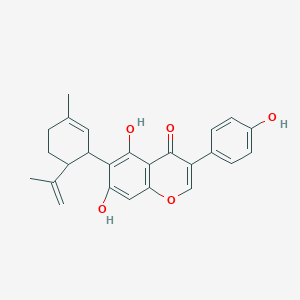
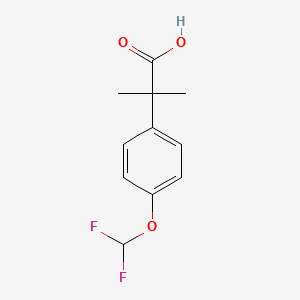

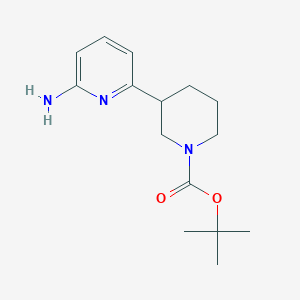
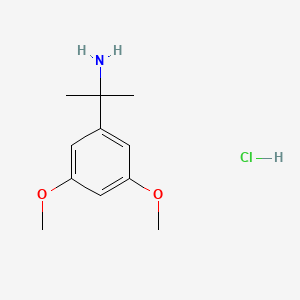
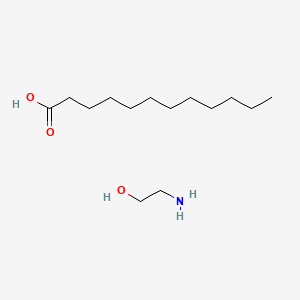
amino}-3-methylpentanoic acid](/img/structure/B12302176.png)
